6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the nitration of a quinoline precursor followed by hydrolysis. A common synthetic route might include:
Hydrolysis: Conversion of the nitroquinoline to the hydroxy derivative using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Nitroquinoline: A similar compound with a nitro group at the 8-position.
6-Hydroxyquinoline: A similar compound with a hydroxy group at the 6-position.
Uniqueness
6-Hydroxy-8-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of hydroxy and nitro groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
651329-27-0 |
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Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6-hydroxy-8-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O4/c12-6-3-5-1-2-8(13)10-9(5)7(4-6)11(14)15/h3-4,12H,1-2H2,(H,10,13) |
InChI Key |
DUZFNLYYHUGWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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